Home > Products > Screening Compounds P56365 > Acridine, 9-(2-quinolylmethyl)-
Acridine, 9-(2-quinolylmethyl)- - 30670-47-4

Acridine, 9-(2-quinolylmethyl)-

Catalog Number: EVT-13881039
CAS Number: 30670-47-4
Molecular Formula: C23H16N2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Acridine, 9-(2-Quinolylmethyl)- in Medicinal Chemistry

Acridine, 9-(2-quinolylmethyl)- (chemical formula: C₂₃H₁₆N₂; PubChem CID: 35407) represents a strategically engineered hybrid molecule that merges the acridine nucleus with a quinoline moiety via a methylene linker at the C9 position. This molecular architecture integrates two pharmacologically significant heterocyclic systems, creating a novel entity with distinct electronic and steric properties. The compound's planar acridine segment enables DNA intercalation, while the quinoline unit contributes metal-chelating capabilities and enhanced lipophilicity [1] [6]. With a molecular weight of 320.39 g/mol and a predicted collision cross-section (CCS) of 177.1 Ų for the [M+H]+ adduct, this scaffold exhibits physicochemical parameters conducive to cellular penetration and bioactivity [5] [7]. Unlike classical acridine drugs (e.g., amsacrine), its hybrid design leverages synergistic interactions between heterocyclic components, positioning it as a promising candidate for multifargeted therapeutic applications in oncology and neurodegenerative diseases [2] [8].

Historical Context and Evolution of Acridine Derivatives in Drug Discovery

The acridine scaffold has evolved from early dye applications to cornerstone anticancer agents:

  • 1870s: Isolation of acridine from coal tar by Grabe and Caro initiated medicinal exploration [6].
  • 1910s–1940s: Aminoacridines (e.g., acriflavine) utilized as antiseptics, leveraging their DNA-intercalating properties [1] [3].
  • 1978: Amsacrine became the first synthetic acridine-based chemotherapeutic approved for leukemia, validating topoisomerase II inhibition as a viable anticancer strategy [1] [10].
  • 1980s–2000s: Second-generation derivatives emerged to overcome limitations:
  • DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Broad-spectrum solid-tumor activity with reduced susceptibility to P-glycoprotein-mediated resistance [2].
  • Triazoloacridones (e.g., C-1305): Dual topoisomerase I/II inhibition and activity against multidrug-resistant cancers [2] [10].

The development of 9-(2-quinolylmethyl)acridine reflects a third-generation approach—hybridization with privileged scaffolds like quinoline. Quinoline derivatives (e.g., quinolone antibiotics, antimalarials) contributed complementary bioactivities, motivating rational fusion with acridine to enhance target engagement breadth [4] [6].

Table 1: Evolution of Key Acridine-Based Therapeutics

CompoundStructural FeaturePrimary TargetClinical Milestone
Proflavine3,6-DiaminoacridineDNA intercalationEarly antiseptic (WWI)
Amsacrine9-AnilinoacridineTopoisomerase II poisoningFDA-approved for leukemia (1978)
DACA4-Carboxamide substitutionTopoisomerase I/IIPhase II solid-tumor trials
C-1311ImidazoacridoneTopoisomerase II/AktPhase II trials
9-(2-Quinolylmethyl)acridineHybrid quinoline-acridineMultitargeted (DNA/enzymes)Preclinical research

Structural Uniqueness of 9-(2-Quinolylmethyl) Substitution in Acridine Scaffolds

The 9-(2-quinolylmethyl) modification confers three critical advantages over conventional acridine derivatives:

Steric and Electronic Modulation

  • The methylene linker (–CH₂–) between acridine-C9 and quinoline-C2 provides rotational freedom, enabling adaptive binding to asymmetric biological targets (e.g., enzyme allosteric pockets) [5] [7].
  • Quantum-chemical calculations indicate the quinoline moiety increases electron density at acridine-N10, enhancing hydrogen-bond acceptor capacity (pKa ~5.1) critical for DNA minor-groove contacts [6] [8].

DNA Interaction Profiling

  • Molecular docking reveals dual-intercalation potential: The acridine ring inserts between DNA base pairs, while the quinoline unit stabilizes via π-π stacking with flanking nucleotides [1] [10].
  • Electrophoretic studies show this hybrid exhibits ~2-fold higher DNA affinity than amsacrine due to expanded surface contacts [10].

Physicochemical Optimization

  • LogP prediction (cLogP ≈3.4) suggests balanced lipophilicity, facilitating membrane permeation without compromising solubility [5] [7].
  • The CCS value (177.1 Ų for [M+H]+) indicates favorable blood-brain barrier penetration—validated in ADMET simulations for related 9-substituted acridines [8] [9].

Table 2: Molecular Properties of 9-(2-Quinolylmethyl)acridine

PropertyValue/CharacteristicSignificance
Molecular formulaC₂₃H₁₆N₂Hybrid heterocyclic system
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53Methylene-bridged linkage
Predicted CCS ([M+H]+)177.1 ŲModerate cellular permeability
pKa (acridine N)~5.1 (ground state)Enhanced DNA-binding capacity
logP~3.4Optimal balance of solubility/permeation

Role of Hybrid Heterocyclic Systems in Modern Therapeutic Development

The 9-(2-quinolylmethyl)acridine exemplifies a broader trend in rational heterocyclic hybridization to address complex diseases:

Multitarget Engagement

  • Quinoline-acridine hybrids simultaneously inhibit topoisomerase II (acridine domain) and metal-dependent enzymes (quinoline chelation), disrupting cancer proliferation via convergent pathways [2] [10].
  • In Alzheimer’s models, analogous 9-substituted acridines demonstrate dual cholinesterase inhibition (AChE IC₅₀: 1–10 μM) and β-amyloid anti-aggregation (40–60% reduction at 10 μM) [8] [9].

Overcoming Drug Resistance

  • Hybridization circumvents efflux-pump resistance: The bulky quinoline moiety disrupts P-gp recognition, as evidenced by retained cytotoxicity in MDR cancer lines (e.g., HL-60/VINC) [2] [10].
  • Unlike amsacrine, 9-(quinolinylmethyl) derivatives show minimal leucocyte toxicity in ex vivo models, suggesting improved selectivity [10].

Computationally Guided Design

  • Molecular dynamics simulations confirm stable binding to BChE peripheral anionic site (PAS) via acridine-quinoline π-cation interactions—explaining sub-μM inhibition for optimized analogs [8] [9].
  • ADMET predictions indicate favorable BBB permeability (QlogBB >0.3) and hepatotoxicity resistance—addressing historical limitations of acridine drugs like tacrine [9].

Table 3: Biological Activities of 9-Substituted Acridine Hybrids

ActivityLead CompoundPerformanceReference Scaffold
BChE inhibition9-PhosphoryldihydroacridineIC₅₀ = 2.9 μM [9]
DNA topoisomerase II inhibitionAmino acid-acridine hybridsIC₅₀ = 6–9 μM (A549 cells) [10]
Aβ anti-aggregationDihydroacridine 1d58.9% reduction (Aβ42) [9]
Antioxidant capacity9-DibenzyloxyacridineABTS•+ scavenging = Trolox [9]

Properties

CAS Number

30670-47-4

Product Name

Acridine, 9-(2-quinolylmethyl)-

IUPAC Name

9-(quinolin-2-ylmethyl)acridine

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2

InChI Key

ILHALOHHYDDHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.